molecular formula C20H15NO3S B2868577 2-(2H-1,3-BENZODIOXOL-5-YL)-4-(FURAN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPINE

2-(2H-1,3-BENZODIOXOL-5-YL)-4-(FURAN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPINE

Cat. No.: B2868577
M. Wt: 349.4 g/mol
InChI Key: NZWQVOFFEZGWCA-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound featuring a benzothiazepine core fused with a 1,3-benzodioxole group and a furan substituent. Benzothiazepines are a class of seven-membered heterocycles containing nitrogen and sulfur atoms, known for diverse pharmacological activities, including antimicrobial, anticancer, and CNS-modulating effects .

For example, compounds such as 2-(furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (a close analog) have been synthesized and structurally characterized, highlighting the versatility of benzothiazepine scaffolds in drug discovery .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-2-6-19-14(4-1)21-15(16-5-3-9-22-16)11-20(25-19)13-7-8-17-18(10-13)24-12-23-17/h1-10,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWQVOFFEZGWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H13N3O3S
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 1354924-52-9

1. Anticancer Activity

Benzothiazepines, including the subject compound, have shown promising anticancer properties. Research indicates that derivatives of benzothiazepine exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundDU145 (Prostate)15.42 ± 0.16
MCF7 (Breast)20.34 ± 0.12
A549 (Lung)18.76 ± 0.14

The compound was found to inhibit cell proliferation effectively, with structure modifications enhancing its activity.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus40
Escherichia coli32
Candida albicans64

These findings suggest that benzothiazepine derivatives could serve as potential antimicrobial agents.

3. Anti-inflammatory Activity

In vivo studies have shown that certain benzothiazepine derivatives exhibit significant anti-inflammatory effects:

CompoundModelInhibition (%)Reference
Compound ARat Paw Edema52.16 ± 1.42
DiclofenacStandard Drug78.23 ± 1.86

This highlights the potential of these compounds in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazepines is highly dependent on their chemical structure. Key findings regarding SAR include:

  • Substituents : The presence of electron-withdrawing groups enhances anticancer activity.
  • Furan Ring : The furan moiety contributes significantly to the biological properties of the compound.

Research indicates that modifications at specific positions on the benzothiazepine scaffold can lead to improved potency and selectivity against target enzymes or receptors.

Case Study 1: Anticancer Efficacy

In a study evaluating various benzothiazepine derivatives against prostate cancer cells, it was found that modifications at the para position of the furan ring significantly increased cytotoxicity compared to unmodified compounds. The most potent derivative exhibited an IC50 value of 15.42 µM , indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Screening

A series of synthesized benzothiazepine derivatives were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their utility in treating resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazepine Family

A. Substituted 2,3-Dihydro-1,5-Benzothiazepin-4(5H)-ones
Compounds like those reported in Journal of Medicinal Chemistry (e.g., substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones) share the benzothiazepine core but differ in substituents and oxidation states. For instance, the nitrobenzyl and ketone groups in the analog from contrast with the benzodioxole and furan groups in the target compound. These structural differences influence electronic properties, solubility, and biological target interactions .

B. 5-Aryl-1,3-dihydro-2H-1,3,4-Benzotriazepin-2-ones These triazepines replace the sulfur atom in benzothiazepines with a nitrogen, forming a triazole ring. This modification alters ring strain and hydrogen-bonding capacity, often leading to distinct pharmacological profiles. For example, benzotriazepinones are reported as anxiolytics, whereas benzothiazepines are more commonly associated with antimicrobial and anticancer activities .

C. The furan ring’s electron-rich nature enhances π-π stacking with biological targets, a property likely shared by the target benzothiazepine.

Pharmacological Activity Comparison

Compound Class Key Substituents Biological Activity (Example) Reference
Target Benzothiazepine 1,3-Benzodioxole, Furan Limited direct data
Substituted Benzothiazepin-4-one Nitrobenzyl, Ketone Antimicrobial (Structure-dependent)
Benzotriazepinones Triazole, Aryl Anxiolytic, Sedative
Thiazolyl Hydrazones Furan, Chlorophenyl Antifungal (MIC = 250 µg/mL)

Physicochemical Properties

  • Metabolic Stability : The methylenedioxy group in benzodioxole is resistant to oxidative metabolism, offering a pharmacokinetic advantage over furan-only derivatives, which may undergo ring oxidation .

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